molecular formula C17H19N3O3S B5687576 ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE

ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE

Cat. No.: B5687576
M. Wt: 345.4 g/mol
InChI Key: OSEWYQDUXXCASX-UHFFFAOYSA-N
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Description

ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a triazinan ring, and a benzoate ester group

Preparation Methods

The synthesis of ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE can be achieved through a multi-step synthetic route. One common method involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazinan Ring: The triazinan ring is typically introduced through a condensation reaction involving a thiourea derivative and an aldehyde.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The triazinan ring can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form various substituted benzoates.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized furans, reduced triazinans, and substituted benzoates.

Scientific Research Applications

ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cell growth. The furan and triazinan rings play a crucial role in binding to the active sites of these enzymes, while the benzoate ester group enhances its solubility and bioavailability.

Comparison with Similar Compounds

ETHYL 4-{5-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3,5-TRIAZINAN-1-YL}BENZOATE can be compared with similar compounds such as:

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dione share the furan ring structure but differ in their functional groups and reactivity.

    Triazinan Derivatives: Compounds like 2,4,6-tris(ethylamino)-1,3,5-triazine have similar triazinan rings but differ in their substituents and applications.

    Benzoate Esters: Compounds like methyl benzoate and ethyl p-hydroxybenzoate share the benzoate ester group but differ in their esterifying alcohols and biological activities.

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which confer a unique set of chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[5-(furan-2-ylmethyl)-2-sulfanylidene-1,3,5-triazinan-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-22-16(21)13-5-7-14(8-6-13)20-12-19(11-18-17(20)24)10-15-4-3-9-23-15/h3-9H,2,10-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEWYQDUXXCASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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